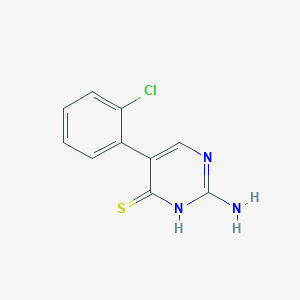
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- is a chemical compound with the molecular formula C21H39N3 and a molecular weight of 333.55 g/mol . It is a derivative of 1,3,5-triazine, a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- can be synthesized through the reaction of cyclohexylamine with formaldehyde and ammonia. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,3,5-triazine, 1,3,5-tricyclohexylhexahydro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous reactors and advanced purification techniques to obtain high-purity products .
化学反応の分析
Types of Reactions
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The triazine ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst presence .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3,5-triazine, 1,3,5-tricyclohexylhexahydro- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3,5-triazine, 1,3,5-tricyclohexylhexahydro- include:
- 1,3,5-Triacryloylhexahydro-1,3,5-triazine
- 1,3,5-Trimethylhexahydro-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
1,3,5-Triazine, 1,3,5-tricyclohexylhexahydro- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not fulfill .
特性
CAS番号 |
6281-14-7 |
|---|---|
分子式 |
C21H39N3 |
分子量 |
333.6 g/mol |
IUPAC名 |
1,3,5-tricyclohexyl-1,3,5-triazinane |
InChI |
InChI=1S/C21H39N3/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h19-21H,1-18H2 |
InChIキー |
ZLLRUEJANKJPQE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CN(CN(C2)C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)
![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)

![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)








![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)
